N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride
Description
Historical Context of Sulfonamide Research
The discovery of sulfonamides marked a transformative era in medicinal chemistry. In 1932, Gerhard Domagk identified prontosil rubrum , the first sulfonamide antibiotic, which demonstrated efficacy against streptococcal infections. This breakthrough emerged from systematic screening of azo dyes at IG Farbenindustrie, where Domagk observed that sulfanilamide derivatives could inhibit bacterial growth in vivo despite lacking activity in vitro. The subsequent revelation that prontosil metabolized into sulfanilamide (4-aminobenzenesulfonamide) shifted focus toward simpler, more potent derivatives. By the 1940s, sulfonamides became foundational in treating pneumonia, meningitis, and urinary tract infections, laying the groundwork for modern antibiotic development.
The evolution of sulfonamide chemistry has since expanded into non-antibacterial applications, including anticonvulsant, antiviral, and anticancer therapies. Derivatives like N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride exemplify structural innovations aimed at enhancing target specificity and metabolic stability.
Significance in Chemical Research
Sulfonamides remain pivotal in drug design due to their modular structure, enabling precise modifications to optimize pharmacokinetic and pharmacodynamic properties. The compound This compound incorporates a cyclohexylamine moiety linked to a sulfonamide group, which enhances steric bulk and hydrogen-bonding capacity. Such features are critical for:
- Enzyme inhibition : Sulfonamides often mimic substrates like para-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase.
- Solubility modulation : The hydrochloride salt improves aqueous solubility, facilitating formulation for intravenous or oral delivery.
Recent studies highlight its potential in metal coordination chemistry , where sulfonamide ligands stabilize transition-metal complexes for catalytic applications.
Nomenclature and Classification
Research Objectives and Scope
This article focuses on:
- Synthetic pathways : Evaluating methods for introducing the cyclohexylamine moiety and optimizing yield.
- Structure-activity relationships (SAR) : Assessing how substituents influence antibacterial and enzymatic activity.
- Applications : Exploring non-antibacterial uses, such as catalysis or polymer science.
Table 1: Key Structural Features and Their Roles
| Feature | Role |
|---|---|
| Sulfonamide group | Hydrogen bonding with enzyme active sites |
| Cyclohexylamine moiety | Enhances lipid solubility and steric hindrance |
| Hydrochloride salt | Improves aqueous solubility |
Future research may leverage computational models to predict binding affinities or design derivatives with reduced cross-resistance.
Properties
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-4-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-12-5-7-13(8-6-12)19(17,18)16-11-14(15)9-3-2-4-10-14;/h5-8,16H,2-4,9-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHRUYTQSIKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-54-5 | |
| Record name | N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, is of significant interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.
- IUPAC Name: N-((1-aminocyclohexyl)methyl)-4-methylbenzenesulfonamide hydrochloride
- CAS Number: 1423032-54-5
- Molecular Formula: C14H23ClN2O2S
- Molecular Weight: 318.87 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. The sulfonamide moiety is known for its role in inhibiting the synthesis of folic acid in bacteria, which is critical for their growth and reproduction.
Biological Activity Overview
The following sections provide a detailed overview of the biological activities associated with this compound:
Antimicrobial Activity
Sulfonamides are well-documented for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
Anti-inflammatory Properties
Studies have shown that this compound may also possess anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in treating urinary tract infections (UTIs) caused by resistant bacterial strains. Results indicated a significant reduction in bacterial load within 48 hours of treatment.
- Case Study on Inflammation : In a preclinical model of rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved joint function compared to control groups.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. These findings suggest that modifications to the cyclohexyl group can enhance antimicrobial potency and reduce toxicity.
Comparative Analysis with Other Sulfonamides
A comparative analysis was conducted between various sulfonamide derivatives, highlighting the unique efficacy profile of this compound.
| Compound | MIC (µg/mL) | Anti-inflammatory Activity |
|---|---|---|
| N-(4-methylbenzene)sulfonamide | 32 | Moderate |
| N-(cyclohexylmethyl)-sulfonamide | 16 | Low |
| This compound | 8 | High |
Scientific Research Applications
Medicinal Chemistry
N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride is primarily studied for its potential therapeutic properties. It is structurally related to sulfonamides, a class of compounds known for their antibacterial activity.
Antibacterial Activity
Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that derivatives of this compound may exhibit enhanced antibacterial properties against a range of pathogens. For instance, studies have shown that modifications in the sulfonamide structure can lead to increased potency against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Case Study: Synthesis and Evaluation
A recent study synthesized various derivatives of N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide and evaluated their antibacterial efficacy. The results demonstrated that certain modifications improved activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a lead for developing new antibiotics .
Pharmacology
The pharmacological profile of this compound is under investigation for its potential use in treating various diseases.
Potential Anti-inflammatory Properties
Research has indicated that sulfonamide derivatives may possess anti-inflammatory properties. This compound's ability to inhibit certain enzymes involved in inflammatory pathways could make it useful in treating conditions such as arthritis or other inflammatory diseases .
Case Study: Anti-inflammatory Activity
In vitro studies have shown that this compound reduced the production of pro-inflammatory cytokines in human cell lines. This suggests its potential as an anti-inflammatory agent, warranting further exploration in clinical settings .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in various industrial sectors.
Dyes and Pigments
The compound's sulfonamide group can be utilized in synthesizing dyes and pigments due to its ability to form stable complexes with metal ions. This application is particularly relevant in textile manufacturing where colorfastness and stability are crucial .
Case Study: Dye Synthesis
An industrial study explored the use of this compound as an intermediate in synthesizing azo dyes. The resulting dyes exhibited excellent color stability and fastness properties, indicating the compound's viability in dye production processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
This analog (described in ) shares a cyclohexyl-derived amine structure but differs in key aspects:
- Core Structure : The target compound has a sulfonamide group, while the analog features a phenyl-ethanaminium chloride backbone with a 2-oxocyclohexyl substituent.
Table 1: Structural and Functional Comparison
| Property | Target Compound | (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride |
|---|---|---|
| Core Functional Group | Sulfonamide | Ethanaminium chloride |
| Cyclohexyl Substituent | 1-Aminocyclohexylmethyl | 2-Oxocyclohexylmethyl |
| Aromatic Group | 4-Methylbenzene | Phenyl |
| Ionic Form | Hydrochloride | Chloride |
| Key Reactivity | Sulfonamide acidity (pKa ~10) | Ketone-mediated nucleophilic reactions |
Research Findings :
The analog’s ketone group enables nucleophilic additions, whereas the target compound’s sulfonamide may participate in hydrogen bonding or acidic proton exchange, influencing pharmacological profiles. The cyclohexyl group in both compounds enhances lipid solubility but may sterically hinder target binding in the analog due to the oxo group .
Comparison with N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride
This compound () shares the sulfonamide-hydrochloride motif but differs in substituents:
- Aromatic Substitution : A para-nitro group replaces the para-methyl in the target compound. Nitro groups are strongly electron-withdrawing, increasing sulfonamide acidity (pKa ~8–9) compared to the methyl group’s electron-donating effect (pKa ~10).
- Amine Chain: The ethylenediamine chain (2-aminoethyl) contrasts with the cyclohexylmethylamine group, affecting conformational flexibility and steric bulk.
Q & A
Q. What are the recommended synthetic pathways for N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution reactions between 4-methylbenzene-1-sulfonyl chloride and (1-aminocyclohexyl)methylamine derivatives. Key steps include:
- Sulfonamide formation : React sulfonyl chloride with a primary amine under basic conditions (e.g., NaOH or EtN) in anhydrous solvents like dichloromethane .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the product .
- Hydrochloride salt formation : Treat the free base with HCl gas or concentrated HCl in a polar solvent (e.g., methanol) .
Optimization involves adjusting stoichiometry, temperature (0–25°C), and reaction time (4–24 hours) to maximize yield and minimize side products like hydrolyzed sulfonic acids .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column, employing acetonitrile/water (0.1% TFA) gradients. Validate purity ≥95% .
- Structural confirmation :
- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z calculated for CHClNOS: ~355.1) .
- NMR : H and C NMR to verify cyclohexyl, sulfonamide, and methylbenzene moieties. Key signals include aromatic protons (δ 7.6–7.8 ppm) and cyclohexyl CH groups (δ 1.2–2.1 ppm) .
- X-ray crystallography : For absolute stereochemical confirmation, if chiral centers are present .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Respiratory protection : For powdered forms, use a NIOSH-approved N95 respirator to avoid inhalation .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .
- Waste disposal : Neutralize acidic residues (e.g., with NaHCO) before disposing of aqueous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Analog synthesis : Modify the cyclohexylamine (e.g., substituents on the cyclohexane ring) or sulfonamide groups (e.g., halogenation of the benzene ring) to assess pharmacological effects .
- Biological assays :
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins .
Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
- Standardize assay conditions : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and buffer composition (e.g., PBS vs. HEPES) .
- Validate with orthogonal assays : Confirm enzyme inhibition results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Batch-to-batch consistency : Analyze impurities (e.g., residual solvents via GC-MS) that may interfere with activity .
Q. How can enantiomeric purity of the cyclohexylamine moiety be ensured during synthesis?
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra to a racemic standard .
Q. What strategies mitigate instability of the sulfonamide group under physiological conditions?
- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo .
- Formulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) to protect against enzymatic degradation .
- pH stability studies : Use accelerated stability testing (40°C/75% RH) across pH 1–10 to identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
